

Basic physicochemical properties of Tylosin lactate powder

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An In-depth Technical Guide to the Core Physicochemical Properties of **Tylosin Lactate** Powder

Introduction

Tylosin is a macrolide antibiotic produced as a fermentation product of Streptomyces fradiae.[1] [2][3] It is utilized in veterinary medicine to treat a variety of bacterial infections and as a feed additive to promote growth in livestock.[1][3][4][5] Tylosin is a mixture of four primary components: Tylosin A, B (desmycosin), C (macrocin), and D (relomycin), with Tylosin A being the major and most active component, constituting approximately 90% of the mixture.[2][3] This guide focuses on the lactate salt of Tylosin, a formulation often used to enhance its solubility in water for administration. Understanding the fundamental physicochemical properties of **Tylosin lactate** powder is critical for researchers, scientists, and drug development professionals in optimizing formulation, ensuring stability, and predicting its behavior in biological systems.

Core Physicochemical Properties

The key physicochemical characteristics of Tylosin and its lactate salt are summarized below. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.



| Property | Value | Source(s) |
|--|--|-------------|
| Appearance | White to buff-colored powder; light yellow powder | [2][6][7] |
| Molecular Formula | C49H83NO20 (for Tylosin Lactate) | [1][8] |
| Molecular Weight | 1006.19 g/mol | [1][8][9] |
| Melting Point | 128-137 °C (for Tylosin base) | [2][10][11] |
| рКа | 7.5 - 9.0 (general for macrolides); 7.73 (Tylosin) | [2][12] |
| Solubility | Water: Slightly soluble (base); esters are more soluble[6] | |
| Methanol: Freely soluble[2] | | - |
| Ethanol, Acetone, Chloroform: Soluble[2][6] | _ | |
| Hexane: Almost insoluble[6] | _ | |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental methodologies. The following sections detail the protocols for measuring key parameters of **Tylosin lactate**.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It is widely used to determine the melting point and purity of active pharmaceutical ingredients (APIs).[14][15]

Methodology:

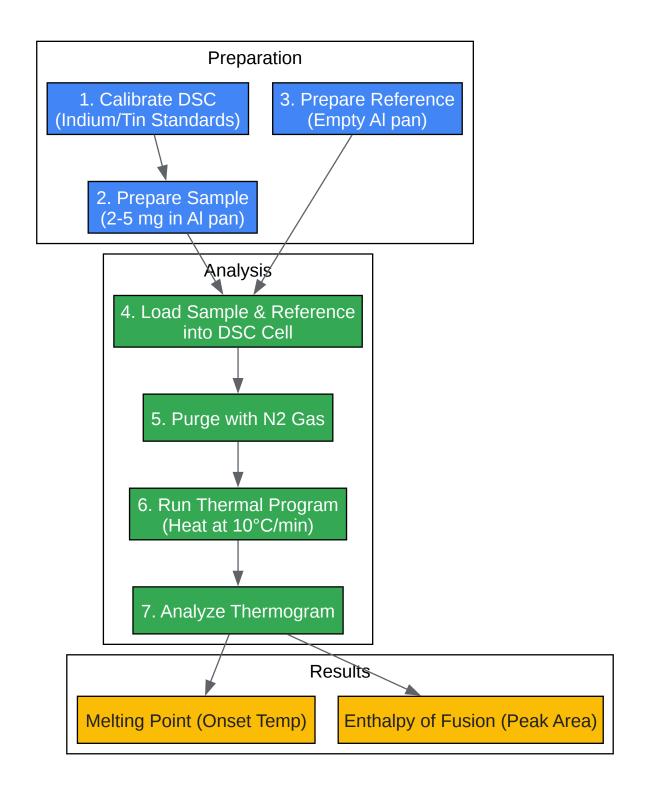
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- Calibration: Calibrate the DSC instrument using high-purity standards such as indium and tin.[14]
- Sample Preparation: Accurately weigh 2-5 mg of **Tylosin lactate** powder into an aluminum DSC pan. Crimp the pan to seal it. An empty, sealed aluminum pan is used as the reference. [16]
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min.[14]
- Thermal Program:
 - Equilibrate the sample at a starting temperature, for example, 30°C, for 15 minutes.[14]
 - Increase the temperature at a constant heating rate, typically 10°C/min, up to a final temperature well above the expected melting point (e.g., 200°C).[14][15]
- Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic peak on the resulting thermogram.[15] The area under the peak corresponds to the enthalpy of fusion.





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Caption: Workflow for Melting Point Determination using DSC.



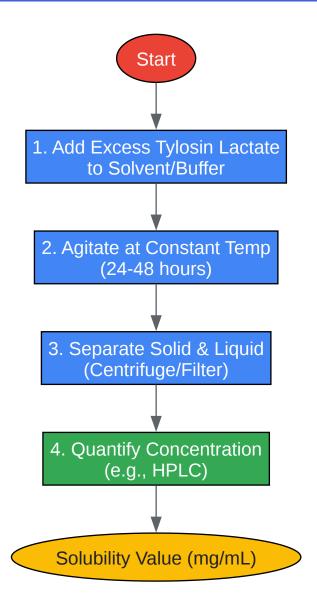
Determination of Thermodynamic Solubility via Saturation Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[17] It measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid drug.[18]

Methodology:

- Preparation: Add an excess amount of **Tylosin lactate** powder to a series of stoppered flasks or vials, each containing a specific solvent or buffer solution (e.g., water, phosphate buffers at various pH values).[18] It is crucial that undissolved solid remains visible.
- Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a
 predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[17]
 Equilibrium is confirmed when at least two consecutive measurements of solubility over time
 are constant.
- Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the drug).
- Quantification: Accurately dilute an aliquot of the clear, saturated solution. Analyze the
 concentration of Tylosin lactate using a validated analytical method, such as HighPerformance Liquid Chromatography (HPLC) with UV detection.
- pH Measurement: For buffered solutions, verify the pH of the final saturated solution to ensure it has not shifted significantly.[18]





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Caption: Workflow for the Saturation Shake-Flask Solubility Test.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.[12] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[19]

Methodology:



- Instrument Calibration: Calibrate a potentiometer (pH meter) using at least three standard buffers (e.g., pH 4, 7, and 10).[19]
- Sample Preparation:
 - Prepare a solution of **Tylosin lactate** of a known concentration (e.g., 1 mM) in purified water or a suitable co-solvent.[19][20]
 - To maintain constant ionic strength, add a background electrolyte such as 0.15 M potassium chloride (KCl).[19]
 - Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[19]

Titration:

- Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.
- If the compound is a base (like Tylosin), first acidify the solution to a low pH (e.g., pH 2)
 with a standardized acid (e.g., 0.1 M HCl).[20]
- Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1
 M NaOH).[20] Record the pH after each addition, allowing the reading to stabilize.

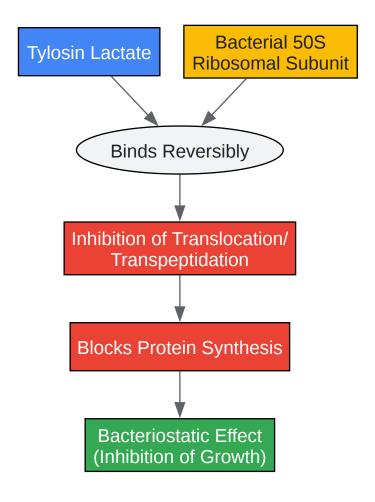
Data Analysis:

- Plot the measured pH versus the volume of titrant added to generate a titration curve.
- The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the curve, often by calculating the first or second derivative of the curve.[12]

Mechanism of Action: A Logical Relationship

Tylosin, as a macrolide antibiotic, functions by inhibiting protein synthesis in susceptible bacteria. This is not a complex signaling pathway but a direct interaction with a key cellular component. Its action is primarily bacteriostatic.[1]





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Caption: Tylosin's Mechanism of Action on Bacterial Ribosomes.

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